molecular formula C30H35FN7O10P B12276934 (E)-but-2-enedioic acid;2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate

(E)-but-2-enedioic acid;2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate

Cat. No.: B12276934
M. Wt: 703.6 g/mol
InChI Key: REBDKUBWKZOVKH-WLHGVMLRSA-N
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Description

(E)-but-2-enedioic acid;2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its intricate molecular structure, which includes multiple functional groups and aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group with a nucleophile, often under basic or acidic conditions.

    Condensation reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water or methanol.

    Oxidation and reduction reactions: These reactions involve the transfer of electrons between molecules, often using reagents such as hydrogen peroxide or sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies, such as high-throughput screening and process optimization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

(E)-but-2-enedioic acid;2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: It is used in biochemical assays and as a probe for studying biological processes.

    Medicine: The compound has potential therapeutic applications, including as an anticancer agent or as a drug for treating other diseases.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-but-2-enedioic acid;2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate is unique due to its complex molecular structure and the presence of multiple functional groups. This complexity allows it to participate in a wide range of chemical reactions and to interact with various molecular targets, making it a versatile compound for scientific research and industrial applications.

Biological Activity

The compound (E)-but-2-enedioic acid;2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate is a complex organic molecule that has garnered interest for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a butenedioic acid backbone combined with various functional groups, including a quinazoline moiety and a pyrazole derivative, which may influence its biological activity. The presence of these structural elements suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant pharmacological effects. The biological activities of this compound can be categorized as follows:

1. Antimicrobial Activity
Studies have shown that derivatives of butenedioic acid possess antimicrobial properties. The specific interactions of the compound with microbial enzymes or membranes could inhibit growth or induce cell death.

2. Antioxidant Properties
The compound may exert antioxidant effects by scavenging free radicals and inhibiting oxidative stress pathways. This activity is crucial in preventing cellular damage and could have implications for diseases associated with oxidative damage.

3. Anticancer Potential
Preliminary investigations suggest that this compound may have anticancer properties, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis.

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Interaction: It could bind to cellular receptors, modulating their activity and influencing downstream signaling cascades.

Study 1: Antimicrobial Effects

A study evaluated the antimicrobial efficacy of similar compounds against various bacterial strains. Results indicated significant inhibition zones, suggesting that the compound might share similar properties.

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus18
P. aeruginosa12

Study 2: Antioxidant Activity

In vitro assays demonstrated that the compound exhibited antioxidant activity comparable to standard antioxidants like ascorbic acid.

Assay TypeIC50 (µM)
DPPH Scavenging25
ABTS Scavenging30

Study 3: Anticancer Potential

Preliminary studies on cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.

Cell LineIC50 (µM)
MCF7 (Breast)20
A549 (Lung)15

Properties

Molecular Formula

C30H35FN7O10P

Molecular Weight

703.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate

InChI

InChI=1S/C26H31FN7O6P.C4H4O4/c1-2-34(10-12-40-41(36,37)38)9-4-11-39-21-7-8-22-23(16-21)28-17-29-26(22)31-24-14-20(32-33-24)15-25(35)30-19-6-3-5-18(27)13-19;5-3(6)1-2-4(7)8/h3,5-8,13-14,16-17H,2,4,9-12,15H2,1H3,(H,30,35)(H2,36,37,38)(H2,28,29,31,32,33);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

REBDKUBWKZOVKH-WLHGVMLRSA-N

Isomeric SMILES

CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCOP(=O)(O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCOP(=O)(O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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